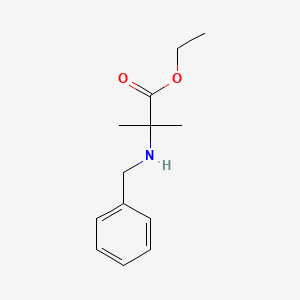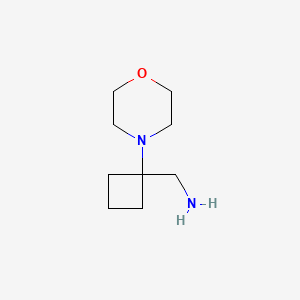
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H14ClNO2·HCl. It is known for its unique structure, which includes a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ethanamine side chain may interact with amino acid residues in the active site, influencing the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride can be compared with similar compounds such as:
1-(2-Chloro-4-methoxyphenyl)ethan-1-aminehydrochloride: Lacks one methoxy group, leading to different chemical properties.
1-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride: Contains a bromo group instead of a chloro group, affecting its reactivity.
1-(2-Chloro-3,4-dimethoxyphenyl)propan-1-aminehydrochloride: Has an additional carbon in the side chain, altering its biological activity.
These comparisons highlight the unique aspects of this compound, such as its specific binding affinities and reactivity patterns.
Eigenschaften
Molekularformel |
C10H15Cl2NO2 |
|---|---|
Molekulargewicht |
252.13 g/mol |
IUPAC-Name |
1-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11;/h4-6H,12H2,1-3H3;1H |
InChI-Schlüssel |
BZLUQLWSMNAAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
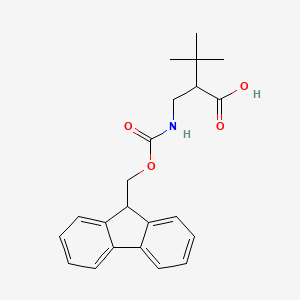



![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
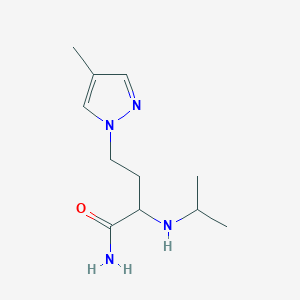
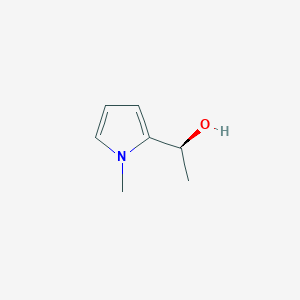
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)

![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
